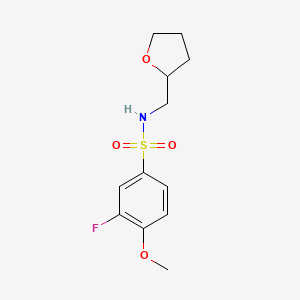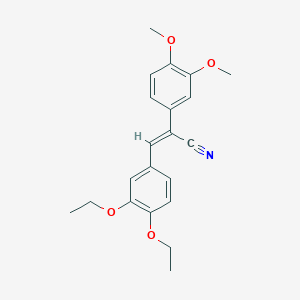
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a synthetic compound that belongs to the class of acrylonitrile derivatives. It is a yellow crystalline solid that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves its ability to undergo photochemical reactions upon exposure to light. The compound absorbs light in the UV-visible range and undergoes a series of reactions that lead to the formation of highly reactive species, such as singlet oxygen and free radicals. These reactive species can then react with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile depend on its concentration, the duration of exposure, and the type of biological molecule it interacts with. The compound can induce oxidative stress, DNA damage, and cell death in cancer cells, making it a potential candidate for cancer treatment. It can also interfere with the function of enzymes and proteins, leading to changes in cellular metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its high sensitivity and selectivity for detecting biological molecules. It can be used in a wide range of experimental conditions and can provide real-time monitoring of biological processes. However, the compound has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze the data.
Zukünftige Richtungen
The future directions for research on 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile include exploring its potential applications in other fields, such as environmental monitoring and food safety. Additionally, further studies are needed to understand the molecular mechanisms underlying its biological effects and to develop more efficient and safer methods for its synthesis and use. Finally, the compound's potential as a drug candidate for cancer treatment and other diseases should be further investigated.
In conclusion, 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a unique compound with a wide range of scientific research applications. Its ability to detect and measure biological molecules and induce biochemical and physiological effects makes it a valuable tool for studying various biological processes. However, further research is needed to fully understand its potential and limitations, and to develop more efficient and safer methods for its use.
Synthesemethoden
The synthesis of 3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 3,4-diethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with malononitrile in the presence of piperidine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been extensively used in scientific research as a fluorescent probe for detecting and measuring various biological molecules. It has been used to detect the presence of reactive oxygen species, metal ions, and other biomolecules in cells and tissues. Additionally, this compound has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(Z)-3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-25-19-9-7-15(12-21(19)26-6-2)11-17(14-22)16-8-10-18(23-3)20(13-16)24-4/h7-13H,5-6H2,1-4H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMWNUOJNZPHN-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5499506.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5499510.png)

![methyl 2-[5-(5-chloro-2-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5499538.png)
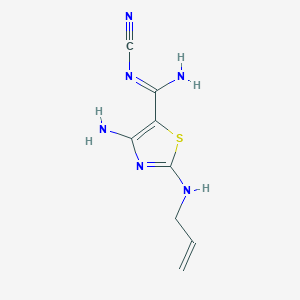
![2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile](/img/structure/B5499550.png)
![3-methyl-7-[(2'-methyl-2-biphenylyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5499556.png)
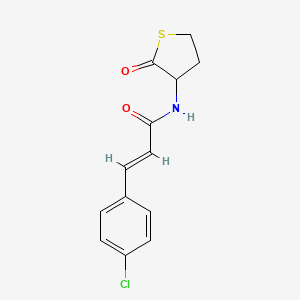
![1-[(2,4,6-trichlorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5499574.png)
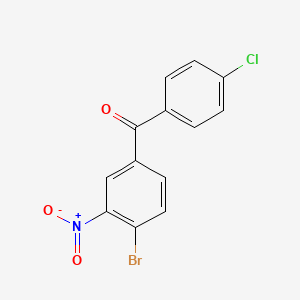
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5499599.png)
![2-(4-methylpentyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]morpholine](/img/structure/B5499615.png)
![2-amino-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-[2-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5499623.png)
